
acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is a complex organic compound that combines the properties of acetic acid and a specific alcohol derivative. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The alcohol derivative, (2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol, is a more complex molecule with multiple double bonds and methyl groups, contributing to its unique chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol typically involves multiple steps. The initial step often includes the preparation of the alcohol derivative through a series of organic reactions such as aldol condensation, followed by the introduction of acetic acid via esterification or direct acylation. The reaction conditions may vary, but common reagents include strong acids or bases, catalysts, and solvents like ethanol or methanol.
Industrial Production Methods
. The production of the alcohol derivative may involve biotechnological methods or chemical synthesis using petrochemical feedstocks.
化学反応の分析
Types of Reactions
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst is often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones, while reduction of double bonds results in saturated hydrocarbons.
科学的研究の応用
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
作用機序
The mechanism of action of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The alcohol derivative can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the presence of other interacting molecules .
類似化合物との比較
Similar Compounds
Formic acid: A simpler carboxylic acid with similar acidic properties.
Propionic acid: Another carboxylic acid with a slightly longer carbon chain.
Butyric acid: Known for its presence in rancid butter, with a four-carbon chain.
Citric acid: A tricarboxylic acid found in citrus fruits, with multiple carboxyl groups.
Uniqueness
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is unique due to its combination of a simple carboxylic acid with a complex alcohol derivative. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
特性
CAS番号 |
269409-66-7 |
|---|---|
分子式 |
C17H30O3 |
分子量 |
282.4 g/mol |
IUPAC名 |
acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O.C2H4O2/c1-12(2)7-6-8-14(5)9-10-15(11-16)13(3)4;1-2(3)4/h7,9,15-16H,3,6,8,10-11H2,1-2,4-5H3;1H3,(H,3,4)/t15-;/m0./s1 |
InChIキー |
FEZHWKXABSOSPA-RSAXXLAASA-N |
異性体SMILES |
CC(=CCCC(=CC[C@@H](CO)C(=C)C)C)C.CC(=O)O |
正規SMILES |
CC(=CCCC(=CCC(CO)C(=C)C)C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


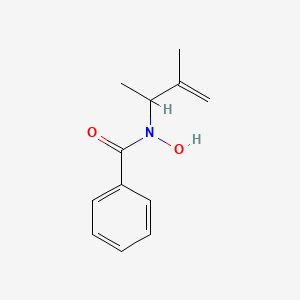
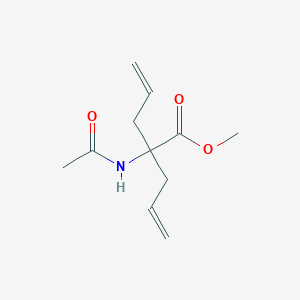
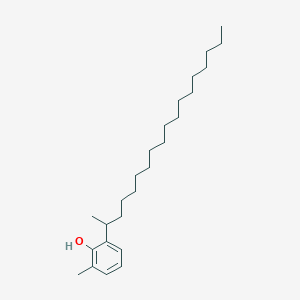
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)
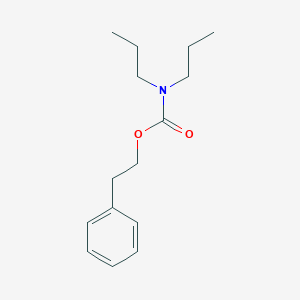
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)

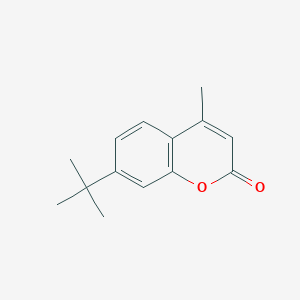
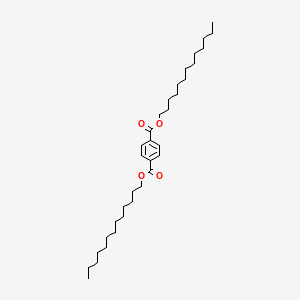
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
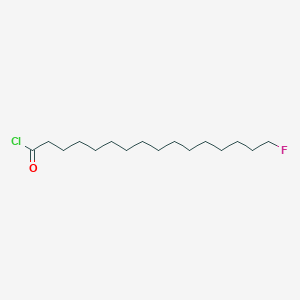
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)
